Methyl 4-bromo-1H-indole-7-carboxylate
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Overview
Description
Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular weight of 254.08 . It is used in the field of chemical synthesis .
Synthesis Analysis
The synthesis of indole derivatives, such as Methyl 4-bromo-1H-indole-7-carboxylate, has been a topic of interest in recent years due to their significant role in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-bromo-1H-indole-7-carboxylate . The InChI code is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-bromo-1H-indole-7-carboxylate include a molecular weight of 254.08 .Scientific Research Applications
Brominated Tryptophan Derivatives : Brominated derivatives of tryptophan, including Methyl 4-bromo-1H-indole-7-carboxylate, have been isolated from Thorectidae sponges. These compounds show potential as antimicrobial agents, with some exhibiting inhibitory effects against Staphylococcus epidermidis (Segraves & Crews, 2005).
Reaction with N-Bromosuccinimide : Methyl 4-bromo-1H-indole-7-carboxylate can react with N-bromosuccinimide, leading to various derivatives useful in organic synthesis (Irikawa et al., 1989).
Palladium-Catalyzed Intramolecular Annulation : This compound is used in palladium-catalyzed intramolecular annulation processes to create gamma-carboline derivatives, which have significant applications in medicinal chemistry (Zhang & Larock, 2003).
Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives : A novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives has been developed, showcasing the versatility of Methyl 4-bromo-1H-indole-7-carboxylate in synthesizing indole derivatives (Akbari & Faryabi, 2023).
Infrared Probes for Local Environment : Derivatives of Methyl 4-bromo-1H-indole-7-carboxylate are explored as infrared probes, especially for studying the local hydration environments, which is critical in biophysical studies (Liu et al., 2020).
Synthesis of Constrained Tryptophan Derivatives : Methyl 4-bromo-1H-indole-7-carboxylate is used in the synthesis of constrained tryptophan derivatives, beneficial in peptide and peptoid conformation studies (Horwell et al., 1994).
Synthesis of Bromoindoles : It's also instrumental in the regioselective dibromination process, leading to the synthesis of various bromoindole derivatives, which are key intermediates in organic and medicinal chemistry (Parsons et al., 2011).
properties
IUPAC Name |
methyl 4-bromo-1H-indole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLJEGYYYHKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729086 |
Source
|
Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1H-indole-7-carboxylate | |
CAS RN |
1224724-39-3 |
Source
|
Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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